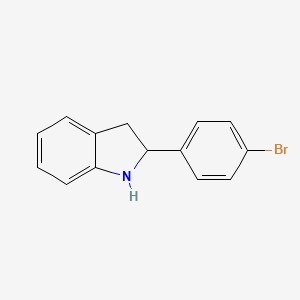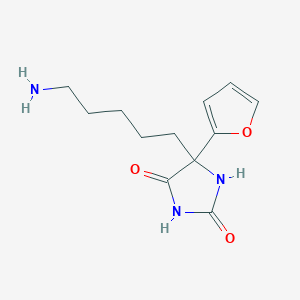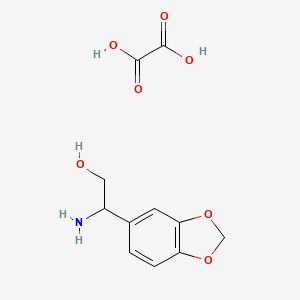
2-氨基-2-(1,3-苯并二氧杂环戊烯-5-基)乙醇草酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate is a chemical compound with the molecular formula C10H13NO5. It is a derivative of 1,3-benzodioxole, a structural fragment found in many natural and synthetic compounds known for their broad spectrum of biological activities
科学研究应用
2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
生化分析
Biochemical Properties
2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins from arachidonic acid . This inhibition can lead to anti-inflammatory effects, making it a potential candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate may interact with other biomolecules, such as receptors and transporters, influencing various biochemical pathways.
Cellular Effects
The effects of 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with COX enzymes can modulate the production of prostaglandins, which are involved in inflammation and pain signaling . Furthermore, 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate may affect the expression of genes related to inflammation and immune response, thereby altering cellular functions and responses.
Molecular Mechanism
At the molecular level, 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of COX enzymes, which reduces the production of pro-inflammatory prostaglandins . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandin H2. Additionally, 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate may interact with other biomolecules, such as receptors and transporters, leading to changes in cellular signaling and gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate in laboratory settings can vary depending on its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate may lead to changes in cellular functions, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate in animal models can vary with different dosages. At lower doses, the compound may exhibit anti-inflammatory and analgesic effects due to COX inhibition . At higher doses, it may cause toxic or adverse effects, such as gastrointestinal irritation and liver toxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate is involved in various metabolic pathways, including those related to inflammation and immune response. The compound interacts with enzymes such as COX, influencing the production of prostaglandins and other metabolites . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular functions and responses.
Transport and Distribution
The transport and distribution of 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate within cells and tissues are mediated by various transporters and binding proteins. The compound may be transported across cell membranes through specific transporters, influencing its localization and accumulation within different cellular compartments . These transport mechanisms play a crucial role in determining the bioavailability and efficacy of the compound.
Subcellular Localization
The subcellular localization of 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with COX enzymes may occur within the endoplasmic reticulum or other membrane-bound organelles, influencing its inhibitory effects on prostaglandin synthesis.
准备方法
The synthesis of 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate typically involves the reaction of 1,3-benzodioxole derivatives with amino alcohols under controlled conditions. One common synthetic route includes the use of oxalic acid to form the oxalate salt. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
化学反应分析
2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.
Condensation: It can participate in condensation reactions to form larger molecules, often using acid or base catalysts.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate can be compared with other similar compounds, such as:
2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride: Similar in structure but with different counterions, which can affect solubility and reactivity.
1-(1,3-Benzodioxol-5-yl)-2-aminoethanol: Lacks the oxalate group, which may influence its biological activity and chemical properties.
2-(1,3-Benzodioxol-5-yl)piperidine: Contains a piperidine ring instead of an ethanolamine moiety, leading to different chemical and biological properties.
The uniqueness of 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol oxalate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
属性
IUPAC Name |
2-amino-2-(1,3-benzodioxol-5-yl)ethanol;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.C2H2O4/c10-7(4-11)6-1-2-8-9(3-6)13-5-12-8;3-1(4)2(5)6/h1-3,7,11H,4-5,10H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEXMLZOHFGGPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CO)N.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)
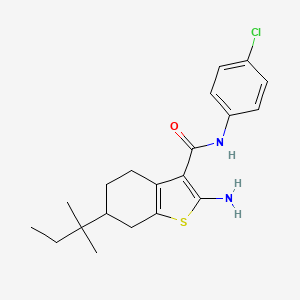
![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)
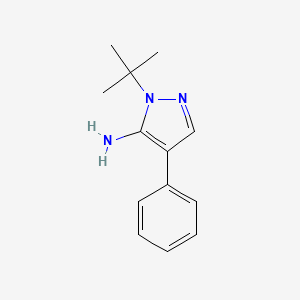
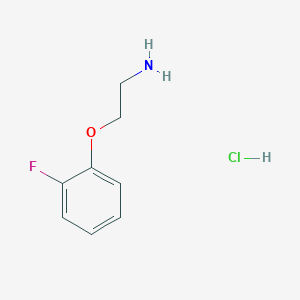


![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)
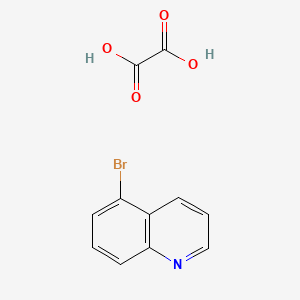
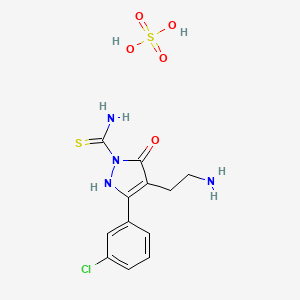
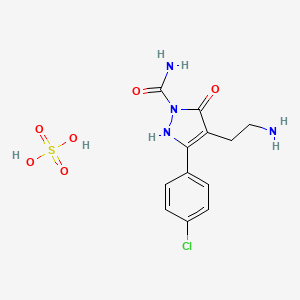
![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)
